Barium o-Nitrophenolate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
barium(2+);2-nitrophenolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.Ba/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSQXMJXLLDRMH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[O-].C1=CC=C(C(=C1)[N+](=O)[O-])[O-].[Ba+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BaN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Crystal Growth Methodologies for Barium O Nitrophenolate
Solution Growth Techniques
Solution growth techniques are widely employed for the crystallization of compounds like barium o-nitrophenolate due to the ability to control crystal size and quality. These methods involve dissolving the synthesized compound in a suitable solvent and allowing the crystals to form as the solvent evaporates or the temperature changes.
The slow evaporation method is a prevalent and effective technique for growing single crystals of semiorganic compounds, including analogues like barium bis-p-nitrophenolate. researchgate.netresearchgate.net This method involves dissolving the synthesized this compound in an appropriate solvent to create a saturated or supersaturated solution. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. This gradual increase in solute concentration facilitates the formation of well-defined single crystals over time. For the related compound, barium bis-p-nitrophenolate para-nitrophenol tetrahydrate (BBPNT), single crystals with dimensions of 15 mm × 10 mm × 6 mm have been successfully grown using this technique. researchgate.netresearchgate.net
The general procedure involves:
Synthesis of the Compound: this compound is first synthesized by reacting o-nitrophenol with a suitable barium salt, such as barium hydroxide (B78521) or barium carbonate, in a solvent.
Solvent Selection: A solvent in which the compound has moderate solubility is chosen. A mixture of solvents can also be utilized to achieve optimal solubility.
Solution Preparation: The synthesized compound is dissolved in the selected solvent, and the solution is filtered to remove any impurities.
Crystal Growth: The container with the solution is covered, often with a perforated lid, to control the rate of evaporation. The setup is maintained at a constant temperature to ensure slow and uniform crystal growth.
Table 1: Comparison of Crystal Growth Methods for Related Nitrophenolate Compounds
| Compound | Growth Method | Crystal Dimensions | Source |
| Barium bis-p-nitrophenolate para-nitrophenol tetrahydrate | Slow Evaporation | 15 x 10 x 6 mm³ | researchgate.net |
| Sodium p-nitrophenolate dihydrate | Slow Evaporation | Not specified | researchgate.net |
| Single urea (B33335) barium acetate | Slow Evaporation | Not specified | researchgate.net |
The quality and size of the resulting crystals are highly dependent on several experimental parameters. The precise control of these factors is crucial for obtaining crystals suitable for characterization and application.
Temperature: Temperature plays a significant role in both the solubility of the compound and the rate of solvent evaporation. Maintaining a constant and optimized temperature is essential for controlled crystal growth. For many semiorganic crystals, growth is carried out at or near room temperature. Fluctuations in temperature can lead to the formation of multiple nucleation sites and result in smaller, lower-quality crystals.
pH: The pH of the growth solution can influence the stability of the compound and the morphology of the crystals. For metal complexes, pH can affect the coordination environment of the metal ion. While specific studies on the effect of pH on this compound crystallization are not readily available, research on the crystallization of barium sulfate (B86663) shows that pH can influence nucleation and growth rates. researchgate.netresearchgate.net It is generally important to maintain a pH that ensures the stability of the nitrophenolate ligand and the barium complex.
Solvent Effects: The choice of solvent is critical as it affects the solubility of the compound and the kinetics of crystal growth. mdpi.com Solvents with different polarities and boiling points will lead to different rates of evaporation and can influence the crystal habit. For related p-nitrophenolate compounds, water and methanol (B129727) have been used as solvents for crystal growth. researchgate.net The interaction between the solvent molecules and the growing crystal faces can also impact the morphology of the final crystals.
Precursor Design and Ligand Synthesis (focusing on o-nitrophenol and its derivatives)
The synthesis of this compound begins with the appropriate design and synthesis of the o-nitrophenol ligand and its derivatives. o-Nitrophenol acts as the primary precursor, which is then reacted with a barium salt.
The synthesis of the o-nitrophenolate ligand typically involves the deprotonation of o-nitrophenol. This can be achieved by reacting o-nitrophenol with a base. In the context of forming a barium salt, a barium-containing base like barium hydroxide would be a direct route.
The general reaction can be represented as:
2 HOC₆H₄NO₂ + Ba(OH)₂ → Ba(OC₆H₄NO₂)₂ + 2 H₂O
Derivatives of o-nitrophenol can also be used to synthesize more complex ligands, which can then be used to form coordination complexes with barium. For instance, Schiff bases can be formed by the condensation of o-nitrophenol derivatives with amines. These Schiff base ligands, which are versatile chelating agents, can then be reacted with metal salts to form stable complexes. nih.gov The synthesis of metal complexes often involves the reaction of a ligand with a metal precursor, such as a metal halide or acetate. nih.gov
Green Chemistry Approaches in Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods for chemical compounds, including metal-organic materials. researchgate.netnanoient.orgias.ac.inmatec-conferences.orgnanoient.org Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.
For the synthesis of this compound, several green chemistry approaches could be considered:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. Water is often an excellent solvent for the synthesis of many inorganic salts and their complexes.
Solvent-Free Synthesis: Mechanochemical methods, where reactants are ground together in the absence of a solvent, can be an effective and waste-reducing synthetic route for metal-organic compounds.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods.
Biomolecule-Assisted Synthesis: Utilizing extracts from plants as templates or capping agents for the synthesis of inorganic nanoparticles is an emerging area of green chemistry. researchgate.netias.ac.inmatec-conferences.orgnanoient.org While not directly applied to this compound yet, these methods have been used for the green synthesis of other barium compounds like barium sulfate. researchgate.netias.ac.inmatec-conferences.orgnanoient.org
Advanced Structural Elucidation of Barium O Nitrophenolate Complexes
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of a compound's three-dimensional structure. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. However, a thorough search of crystallographic databases and peer-reviewed literature did not yield any reports on the successful growth and subsequent single-crystal X-ray diffraction analysis of barium o-nitrophenolate.
Consequently, critical details regarding its crystal structure are not available. This includes:
Determination of Crystal System and Space Group
Without experimental data, the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the unit cell, for this compound are unknown.
Unit Cell Parameters and Lattice Constants
The dimensions of the unit cell (a, b, c) and the angles between them (α, β, γ) are fundamental parameters derived from single-crystal X-ray diffraction. This information is currently not documented for this compound.
Barium Coordination Geometry and Environment
Details of the coordination environment around the barium ion, including its coordination number and the geometry of the complex, are yet to be determined. The coordination sphere of barium in its complexes can be quite flexible, and speculation without experimental evidence would be inappropriate.
Coordination Modes of o-Nitrophenolate Ligands
The o-nitrophenolate ligand can coordinate to a metal center in several ways, for instance, as a monodentate or a bidentate ligand, utilizing the phenolate (B1203915) oxygen and one of the nitro group's oxygen atoms. The specific coordination mode(s) in this compound have not been experimentally verified.
Intermolecular Interactions and Supramolecular Architecture (Hydrogen Bonding, Stacking Interactions)
The arrangement of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and π-π stacking interactions, defines the supramolecular architecture. An analysis of these features is contingent on the availability of a solved crystal structure.
Powder X-ray Diffraction Characterization
Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and can be used to determine unit cell parameters. A search for PXRD data for this compound did not yield any specific patterns or analyses. While PXRD is a powerful tool for characterizing bulk crystalline materials, its application to this compound has not been reported in the searched literature.
Spectroscopic Characterization of Barium O Nitrophenolate
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is employed to probe the vibrational modes of the molecule. This analysis is fundamental for identifying functional groups and understanding how their vibrational frequencies are altered upon the formation of the metal-ligand bond between barium and the o-nitrophenolate anion.
FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations such as stretching and bending. The FTIR spectrum of Barium o-Nitrophenolate is characterized by distinct peaks corresponding to the vibrations of the aromatic ring, the nitro group, and the metal-oxygen bond. While the spectrum for the specific ortho-isomer complex is not widely published, analysis can be based on the known spectrum of o-nitrophenol and related metal nitrophenolate complexes.
Key vibrational bands for the related compound, o-nitrophenol, serve as a baseline. Upon coordination to barium, shifts in these bands are expected, particularly in the C-O and NO₂ stretching regions. A crucial feature in the spectrum of the barium complex is the appearance of new bands at lower frequencies, which are attributed to the Ba-O stretching vibrations, confirming the formation of the metal-ligand bond. For instance, in related barium-oxygen compounds, these bonds give rise to absorption peaks in the 450-720 cm⁻¹ range. researchgate.netchalcogen.ro
Table 1: Characteristic FTIR Vibrational Frequencies for o-Nitrophenol and Expected Assignments for this compound
| Vibrational Mode | o-Nitrophenol Frequency (cm⁻¹) | Expected this compound Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Asymmetric NO₂ Stretch | ~1543 | Shifted upon coordination | researchgate.net |
| Symmetric NO₂ Stretch | ~1333-1343 | Shifted upon coordination | spectroscopyonline.com |
| C-O Stretch | ~1200-1300 | Shifted upon coordination | |
| C-H Deformation | ~842-867 | Minor shifts | researchgate.netresearchgate.net |
| Ba-O Stretch | Not Applicable | ~450-700 | researchgate.netchalcogen.ro |
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and it is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The Raman spectrum of this compound would be expected to clearly show vibrations of the nitro group and the aromatic ring structure, as well as the important metal-ligand modes.
Studies on nitrophenol isomers show characteristic Raman peaks for the nitro group's asymmetric and symmetric stretching vibrations, as well as C-H deformation modes. spectroscopyonline.com For this compound, the most significant feature would be the low-frequency modes corresponding to the Ba-O vibrations, which confirm the coordination of the phenolate (B1203915) oxygen to the barium ion.
Table 2: Key Raman Shifts for Nitrophenol Isomers and Expected Modes for this compound
| Vibrational Mode | Observed Frequency in Nitrophenols (cm⁻¹) | Expected in this compound | Reference |
|---|---|---|---|
| Asymmetric NO₂ Stretch | 1333-1343 | Present with potential shifts | spectroscopyonline.com |
| Symmetric NO₂ Stretch | ~1430 | Present with potential shifts | spectroscopyonline.com |
| C-H Deformation | 1134-1279 | Present with minor shifts | spectroscopyonline.com |
| Ba-O Vibration | Not Applicable | Expected in low-frequency region |
The coordination of the o-nitrophenolate ligand to the Ba²⁺ ion induces noticeable changes in the vibrational spectra compared to the free ligand.
NO₂ Group Vibrations : The frequencies of the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are sensitive to changes in the electronic environment. Coordination to the barium ion can alter the electron density distribution within the aromatic ring, leading to shifts in these vibrational frequencies. This effect can provide insight into the charge-transfer characteristics of the complex.
C-O Stretching : The C-O stretching vibration of the phenolate group is directly involved in bonding to the metal. A significant shift in this band's frequency upon complexation is a strong indicator of coordination.
Metal-Ligand Modes : The most direct evidence of complex formation comes from the appearance of new vibrational modes at low frequencies (typically below 600 cm⁻¹). These bands are assigned to the stretching vibrations of the Barium-Oxygen (Ba-O) bond. In a similar compound, barium bis-p-nitrophenolate, absorption peaks observed between 450 and 500 cm⁻¹ are attributed to O-Ba bonds. researchgate.net
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within the molecule. This technique is used to determine the absorption characteristics of this compound and to calculate its optical band gap.
The UV-Vis spectrum of this compound is dominated by absorptions arising from electronic transitions within the o-nitrophenolate ligand. The deprotonated form of o-nitrophenol (o-nitrophenolate) exhibits a strong absorption peak at approximately 400 nm in aqueous solutions. nih.gov This absorption is attributed to a π→π* transition, which has a significant intramolecular charge-transfer (CT) character, involving the transfer of electron density from the phenolate oxygen (donor) to the nitro group (acceptor). nih.gov
Upon forming a complex with barium, the position of this maximum absorption wavelength (λmax) may experience a shift (either a blue shift to shorter wavelengths or a red shift to longer wavelengths). This shift is influenced by the interaction of the metal ion with the ligand's π-electron system. acs.org The presence of the Ba²⁺ ion alters the energy levels of the molecular orbitals involved in the electronic transition.
Table 3: Electronic Transitions for o-Nitrophenolate
| Compound | λmax (nm) | Transition Type | Reference |
|---|---|---|---|
| o-Nitrophenolate (2NP⁻) | ~400 | S₀→S₁ (π→π* with CT character) | nih.gov |
| This compound | Expected shift from ~400 | π→π* with CT character | acs.org |
The optical band gap (Eg) is a crucial parameter that defines the electronic properties of a material, indicating the minimum energy required to excite an electron from the valence band to the conduction band. This value can be determined from the UV-Vis absorption spectrum using the Tauc plot method. The relationship between the absorption coefficient (α), photon energy (hν), and the optical band gap (Eg) is given by the Tauc equation:
(αhν)ⁿ = A(hν - Eg)
where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n=2 for an indirect transition and n=1/2 for a direct transition). By plotting (αhν)² versus hν for a direct band gap material and extrapolating the linear portion of the curve to the energy axis (where α=0), the value of the optical band gap can be estimated. ijeais.org
Charge Transfer Characteristics
The electronic spectrum of o-nitrophenolate is characterized by a notable charge transfer (CT) transition. This phenomenon involves the photo-induced intramolecular relocation of electron density from the electron-rich phenolate moiety (the donor) to the electron-withdrawing nitro group (the acceptor). aip.org This transition is responsible for the characteristic absorption of nitrophenolates in the visible region of the electromagnetic spectrum. researchgate.net
For o-nitrophenolate, the donor and acceptor groups are in a linearly conjugated arrangement, which influences the energy and probability of the charge transfer excitation. aip.org Upon excitation to the first bright electronic singlet state, a significant charge transfer character is observed. researchgate.net The local environment, including the presence of counter-ions like barium, is expected to modulate the precise energy of this CT transition. For instance, studies on o-nitrophenolate complexed with a single water molecule in the gas phase have shown a redshift in the absorption band maximum, indicating that local perturbations can enhance the charge-transfer-like nature of the transition. researchgate.net This suggests that the barium cation in the solid state would similarly influence the electronic distribution and the energy of the charge transfer state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C Chemical Shifts)
¹H NMR Spectroscopy
The ¹H NMR spectrum of the o-nitrophenolate anion is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene (B151609) ring. Due to the asymmetry of the molecule, all four protons are chemically non-equivalent. quora.com Based on data for 2-nitrophenol (B165410), the signals are expected in the range of 6.5 to 8.5 ppm. chemicalbook.com The electron-withdrawing nitro group will cause the proton ortho to it (at the C6 position) to be the most deshielded, appearing at the lowest field. The proton ortho to the phenolate group (at the C3 position) would be the most shielded.
Table 1: Predicted ¹H NMR Chemical Shifts for the o-Nitrophenolate Anion
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~6.8 - 7.2 | Doublet of doublets |
| H-4 | ~7.4 - 7.6 | Doublet of triplets |
| H-5 | ~6.9 - 7.1 | Doublet of triplets |
| H-6 | ~8.0 - 8.2 | Doublet of doublets |
| Note: These are estimated values based on 2-nitrophenol data; actual values for this compound may vary. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of the o-nitrophenolate anion will display six signals for the six carbon atoms of the benzene ring. The carbon atom attached to the negatively charged oxygen (C1) is expected to be significantly deshielded, appearing at a high chemical shift value. Conversely, the carbon atom bonded to the nitro group (C2) will also be deshielded. The remaining four carbons will resonate at intermediate chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for the o-Nitrophenolate Anion
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~160 - 165 |
| C-2 | ~138 - 142 |
| C-3 | ~115 - 120 |
| C-4 | ~134 - 138 |
| C-5 | ~120 - 125 |
| C-6 | ~125 - 130 |
| Note: These are estimated values based on 2-nitrophenol data; actual values for this compound may vary. oc-praktikum.de |
Photoluminescence (PL) Spectroscopy
Investigations into the photoluminescence of nitrophenolates suggest that these compounds are generally weak emitters. Following photoexcitation into the charge-transfer state, the molecules undergo rapid non-radiative relaxation processes. researchgate.netnih.gov This efficient de-excitation through non-emissive pathways means that the fluorescence quantum yield is typically very low.
Studies on various metal-organic complexes and nanoclusters have explored how the metal center and ligand structure can influence photoluminescence. nih.govresearchgate.netnih.gov In the case of this compound, the interaction between the barium ion and the phenolate could potentially create new relaxation pathways or alter the rigidity of the structure, which might slightly modify its emissive properties compared to the free anion in solution. However, the intrinsic nature of the ultrafast charge-transfer dynamics in the o-nitrophenolate ligand itself is expected to be the dominant factor, leading to minimal photoluminescence.
Ultrafast Spectroscopic Probes of Electronic and Vibrational Dynamics (e.g., Femtosecond Transient Absorption, Femtosecond Stimulated Raman Spectroscopy)
The events immediately following photoexcitation in o-nitrophenolate occur on extremely short timescales, necessitating the use of ultrafast spectroscopic techniques for their study.
Femtosecond Transient Absorption (fs-TA)
Femtosecond transient absorption spectroscopy has been employed to track the electronic dynamics of nitrophenolates in solution. nih.gov Upon excitation into the charge-transfer state with a femtosecond laser pulse, fs-TA measurements reveal the evolution of the excited state population. researchgate.netnih.govacs.org For nitrophenolates, a common observation is the appearance of a broad stimulated emission signal from the electronically excited state. researchgate.net The decay of this signal and the emergence of other transient absorption features provide information on processes such as internal conversion, intersystem crossing, and vibrational cooling, which typically occur on the femtosecond to picosecond timescale. nih.gov The solvent environment has been shown to play a significant role in the rates of these processes, with polar solvents like water leading to faster relaxation times compared to organic solvents. researchgate.net
Femtosecond Stimulated Raman Spectroscopy (FSRS)
Femtosecond Stimulated Raman Spectroscopy (FSRS) is a powerful technique that provides vibrational structural information with high temporal resolution. researchgate.net It allows for the direct observation of molecular structural changes as a chemical process unfolds. In the context of o-nitrophenolate, FSRS could be used to monitor the changes in the vibrational modes of the molecule following excitation to the charge-transfer state. This would provide detailed insights into how the molecular geometry adapts to the new electronic distribution in the excited state. For instance, changes in the stretching frequencies of the C-N and N-O bonds of the nitro group, as well as the vibrational modes of the benzene ring, could be tracked in real-time. nih.gov Such studies on related nitroaromatic compounds have provided a deeper understanding of their photochemical pathways. rsc.org
Computational Chemistry and Theoretical Modeling of Barium O Nitrophenolate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for organometallic complexes, providing a balance between accuracy and computational cost. DFT calculations for Barium o-Nitrophenolate would focus on determining its fundamental quantum chemical properties. Such calculations are typically performed using hybrid functionals like B3LYP, which have shown reliability for similar molecular systems. rjpn.org
Geometry optimization is a computational process used to find the equilibrium structure of a molecule, corresponding to the minimum energy on its potential energy surface. For this compound, this calculation would predict the precise spatial arrangement of atoms.
The key structural parameters determined would include:
Bond Lengths: The distances between the barium ion and the coordinating oxygen atoms of the o-nitrophenolate ligand (both the phenolate (B1203915) oxygen and the oxygen atoms of the nitro group).
Bond Angles: The angles formed by the atoms, defining the coordination geometry around the barium center.
Dihedral Angles: The twist or torsion angles, particularly concerning the orientation of the nitro group relative to the plane of the benzene (B151609) ring.
These calculations would elucidate the coordination mode of the o-nitrophenolate ligand, revealing whether it acts as a bidentate ligand, chelating the barium ion through both the phenolate oxygen and one of the nitro group's oxygen atoms. This optimized geometry is the foundational step for all other computational analyses.
Table 1: Representative Predicted Structural Parameters for this compound from DFT Geometry Optimization. (Note: The following are illustrative examples of parameters that would be determined from a DFT calculation, not empirical data.)
| Parameter | Description | Predicted Value (Illustrative) |
| Ba–O (phenolic) | Bond length between Barium and phenolic Oxygen | ~2.70 Å |
| Ba–O (nitro) | Bond length between Barium and nitro group Oxygen | ~2.85 Å |
| C–O (phenolic) | Bond length of the phenolic carbon-oxygen bond | ~1.28 Å |
| N–O | Bond lengths of the nitro group | ~1.25 Å |
| O–Ba–O | Bond angle in the chelate ring | ~60° |
| C–C–N–O | Dihedral angle of the nitro group | ~5-15° |
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. These frontier molecular orbitals are central to understanding a molecule's chemical reactivity and electronic properties.
HOMO: Represents the ability to donate an electron. In this compound, the HOMO is expected to be primarily located on the electron-rich phenolate ring system.
LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be centered on the electron-withdrawing nitro group.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability. researchgate.net It also indicates the potential for intramolecular charge transfer from the phenolate moiety (donor) to the nitro group (acceptor). researchgate.net
Analysis of the composition of these orbitals reveals which atoms or functional groups are most involved in electronic transitions and chemical reactions.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound.
| Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Highest Occupied Molecular Orbital |
| LUMO | -2.2 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.6 | LUMO - HOMO Energy |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. wikipedia.org It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.org
For this compound, NBO analysis would provide quantitative insights into:
Natural Atomic Charges: The charge distribution across the molecule, indicating the degree of ionic character in the Ba–O bonds.
Charge Delocalization: Quantifying the movement of electron density from filled "donor" orbitals (like the lone pairs on the phenolate oxygen) to empty "acceptor" orbitals (like the π* anti-bonding orbitals of the aromatic ring and nitro group). researchgate.net
Hyperconjugative Stability: The stabilization energy (E(2)) associated with these donor-acceptor interactions. A larger E(2) value signifies a more intense interaction and greater molecular stability arising from electron delocalization. researchgate.netscispace.com
This analysis is crucial for understanding the electronic stability conferred by the interactions between the barium ion and the o-nitrophenolate ligand.
Table 3: Example of Second-Order Perturbation Theory Analysis from NBO for Key Donor-Acceptor Interactions.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (Ophenolic) | π* (Cring–Cring) | > 50 | π-delocalization from phenolate oxygen into the ring |
| π (Cring–Cring) | π* (N–O) | > 20 | Charge transfer from the ring to the nitro group |
Computational methods can predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.
Time-Dependent DFT (TD-DFT): This method is used to calculate the energies of electronic excited states. nih.gov It allows for the prediction of the UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π → π* or intramolecular charge transfer). nih.gov For nitrophenolates, strong absorption around 400 nm is often attributed to transitions with significant charge-transfer character. nih.gov
NMR Chemical Shifts: While less common for such complexes, DFT can also be used to predict 1H and 13C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. Agreement with experimental NMR data would further confirm the accuracy of the computed molecular structure.
Table 4: Comparison of Theoretical (TD-DFT) and Experimental UV-Vis Data.
| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) |
| S0 → S1 | ~410 | ~415 | > 0.5 |
| S0 → Sn | ~280 | ~285 | > 0.2 |
Theoretical Investigations of Reactivity and Stability
The stability and reactivity of this compound can be quantitatively assessed using conceptual DFT. By analyzing the outputs of DFT calculations, several global reactivity descriptors can be derived:
Chemical Potential (μ): Related to the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher hardness value corresponds to greater molecular stability. rjpn.orgnih.gov
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A high electrophilicity index suggests the molecule will act as a good electrophile. rjpn.org
These descriptors, derived from the HOMO and LUMO energies, provide a framework for comparing the reactivity of this compound with other related compounds. For instance, studies on 2-nitrophenol (B165410) indicate it is a stable molecule with a high electrophilicity index, favoring reactions with nucleophiles. rjpn.org The presence of the barium ion would further modulate these reactivity parameters.
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) is a multidimensional plot that describes the potential energy of a molecule as a function of its geometric coordinates. wikipedia.orglibretexts.org It serves as a conceptual map for all possible conformations and reaction pathways. wikipedia.org
For this compound, PES mapping could be employed to:
Explore Conformational Isomers: By systematically varying key dihedral angles (e.g., the rotation of the nitro group or the entire ligand relative to the barium ion), a PES can identify different stable conformers and the energy barriers between them.
Investigate Reaction Mechanisms: A PES can map the minimum energy path for a chemical process, such as thermal decomposition. researchgate.net This involves identifying transition states (saddle points on the surface) and calculating the activation energy required for the reaction to proceed. libretexts.org
Mapping the PES provides a dynamic picture of the molecule's behavior, moving beyond the static image provided by geometry optimization. youtube.com
Coordination Chemistry and Intermolecular Interactions in Barium O Nitrophenolate Systems
Barium Ion Coordination Environment and Preferred Geometries
The large ionic radius of the barium(II) ion allows for high and variable coordination numbers, typically ranging from 8 to 12. This flexibility leads to a variety of coordination geometries that are highly dependent on the steric and electronic properties of the ligands involved.
In a notable example, a ternary complex involving barium(II), o-nitrophenolate, 18-crown-6, and water showcases two distinct coordination environments for the barium ions. In the neutral moiety of this complex, [Ba(18-crown-6)(o-nitrophenolate)₂(H₂O)], the barium ion is ten-coordinate. It is bound to the six oxygen atoms of the crown ether, one oxygen atom from a water molecule, one phenolate (B1203915) oxygen, and both oxygen atoms of a chelating o-nitrophenolate ligand. In the cationic moiety, [Ba(18-crown-6)(o-nitrophenolate)(H₂O)₃]⁺, the barium ion is ten-coordinate as well, bonded to the six crown ether oxygens, three water molecules, and one phenolate oxygen from the o-nitrophenolate ligand.
By contrast, in a hydrated p-nitrophenolate complex, barium bis(p-nitrophenolate) p-nitrophenol tetrahydrate, the barium atom is eight-coordinate. nih.gov This coordination sphere is comprised of two pairs of symmetry-related chelating p-nitrophenolate anions, a neutral p-nitrophenol ligand coordinating through a nitro-group oxygen, and four water molecules. nih.gov The geometry around the barium ion in these high-coordination number complexes is typically irregular, often described as a distorted version of idealized polyhedra like the bicapped square antiprism.
The Ba-O bond lengths in these complexes vary significantly depending on the nature of the oxygen donor. For instance, in the o-nitrophenolate crown ether complex, the bond distances are influenced by whether the oxygen is from the crown ether, a water molecule, the phenolate group, or the nitro group. Similarly, in a p-nitrophenolate complex, Ba-O bond lengths were found to be in the range of 2.698 Å to 2.978 Å. researchgate.net
Role of o-Nitrophenolate as a Chelating and Bridging Ligand
The o-nitrophenolate anion is a versatile ligand capable of coordinating to metal ions in several modes, primarily as a chelating and a bridging ligand. Its ability to act as a bidentate chelating agent is a direct consequence of the ortho positioning of the phenolate and nitro groups, which allows for the formation of a stable five-membered chelate ring with a metal center.
In the previously mentioned ternary complex, [Ba(18-crown-6)(o-nitrophenolate)₂(H₂O)], one of the o-nitrophenolate ligands clearly demonstrates this chelating behavior, coordinating to the barium ion through both the phenolate oxygen and one of the nitro group's oxygen atoms. The other o-nitrophenolate ligand in the cationic part of the structure, however, coordinates in a monodentate fashion through only the phenolate oxygen.
While less common for a single o-nitrophenolate ligand to bridge two barium ions, bridging can occur through the coordination of the phenolate oxygen to one barium center and the nitro group to another. More complex bridging scenarios can lead to the formation of polynuclear or polymeric structures. The flexibility in coordination modes allows for the construction of diverse and complex molecular architectures.
Influence of Ancillary Ligands (e.g., Water, Crown Ethers, DMSO, NMF) on Complex Formation and Structure
Ancillary ligands, which are ligands other than the primary o-nitrophenolate, play a crucial role in determining the final structure of the coordination complex. These ligands can satisfy the coordination requirements of the large barium ion, influence the coordination mode of the o-nitrophenolate, and participate in the formation of extended supramolecular networks.
Water is a common ancillary ligand in barium complexes. Its small size and ability to form hydrogen bonds make it a versatile component. In the cationic moiety [Ba(18-crown-6)(o-nitrophenolate)(H₂O)₃]⁺, three water molecules complete the coordination sphere of the barium ion. These coordinated water molecules are also pivotal in forming hydrogen bonds that stabilize the crystal packing.
While specific examples with DMSO (dimethyl sulfoxide) and NMF (N-methylformamide) in barium o-nitrophenolate complexes are not detailed in the available literature, studies on related barium carboxylate systems provide insight into their potential roles. For instance, in a barium 4-nitrobenzoate (B1230335) complex, NMF acts as a terminal monodentate ligand, coordinating through its amide oxygen. Such ancillary ligands can prevent polymerization or lead to the formation of discrete molecular units by occupying coordination sites that might otherwise be involved in bridging interactions.
The table below summarizes the coordination details of a known this compound complex with ancillary ligands.
| Complex Fragment | Ba(II) Coordination Number | Ancillary Ligands | o-Nitrophenolate Coordination Mode(s) |
| [Ba(C₁₂H₂₄O₆)(C₆H₄NO₃)₂(H₂O)] | 10 | 1x H₂O, 1x 18-crown-6 | 1x Chelating (O,O'), 1x Monodentate (O-phenolate) |
| [Ba(C₁₂H₂₄O₆)(C₆H₄NO₃)(H₂O)₃]⁺ | 10 | 3x H₂O, 1x 18-crown-6 | 1x Monodentate (O-phenolate) |
Data derived from the ternary complex of aqua(18-crown-6)bis(o-nitrophenolato)barium(II), the triaqua(18-crown-6)(o-nitrophenolato)barium(II) cation and the o-nitrophenolate anion.
Supramolecular Assembly via Hydrogen Bonding and Aromatic Interactions
Hydrogen Bonding: Coordinated ancillary ligands, particularly water, are key participants in hydrogen bonding networks. In the ternary o-nitrophenolate crown ether complex, the three distinct components in the asymmetric unit are interconnected by four O-H···O hydrogen bonds. The packing is further stabilized by an additional intermolecular O-H···O interaction. These interactions link the cationic, neutral, and anionic components into a stable three-dimensional architecture. Similarly, in barium p-nitrophenolate complexes, hydrogen bonding between coordinated water molecules and the nitro and phenolate groups of the ligands links discrete complex units into a three-dimensional array. researchgate.net
The interplay of these non-covalent interactions dictates the packing efficiency and the ultimate three-dimensional structure of the crystalline material.
Comparison of o-Nitrophenolate Coordination with other Nitrophenolate Isomers
The position of the nitro group on the phenolate ring significantly influences the coordination behavior of the ligand. A comparison between the ortho, meta, and para isomers of nitrophenolate in their coordination with barium reveals key differences.
o-Nitrophenolate: As discussed, the primary distinguishing feature of the o-nitrophenolate ligand is its ability to act as a bidentate chelating ligand, forming a stable five-membered ring with the barium ion. This is due to the close proximity of the phenolate oxygen and the nitro group oxygen atoms.
p-Nitrophenolate: The p-nitrophenolate ligand, with the nitro group positioned opposite the phenolate group, cannot chelate to a single metal center in the same manner as the ortho isomer. However, crystal structures of barium p-nitrophenolate complexes have revealed that it can also participate in chelation, likely involving both oxygens of the nitro group coordinating to the same metal ion. nih.gov More commonly, the p-nitrophenolate ligand acts as a monodentate ligand through its phenolate oxygen or as a bridging ligand, where the phenolate and nitro groups coordinate to different metal centers, facilitating the formation of coordination polymers. In the structure of barium bis(p-nitrophenolate) p-nitrophenol tetrahydrate, the p-nitrophenolate anions act as chelating ligands. nih.gov
m-Nitrophenolate: There is a lack of detailed crystal structure information for barium m-nitrophenolate in the available literature. However, based on the meta position of the nitro group, it is highly unlikely to act as a chelating ligand to a single metal ion due to the large distance and unfavorable geometry between the phenolate and nitro group oxygen atoms. It is expected to coordinate primarily as a monodentate ligand through the phenolate oxygen or potentially as a bridging ligand, similar to the para isomer, to form polymeric structures.
The key differences in the coordination potential of the nitrophenolate isomers are summarized in the table below.
| Isomer | Potential as a Chelating Ligand (to a single metal ion) | Common Coordination Modes |
| o-Nitrophenolate | High (forms a 5-membered chelate ring) | Chelating (O,O'), Monodentate (O-phenolate) |
| m-Nitrophenolate | Very Low | Monodentate (O-phenolate), Bridging |
| p-Nitrophenolate | Moderate (chelation via nitro group observed) | Monodentate (O-phenolate), Chelating, Bridging |
Based on a comprehensive search of available scientific literature, there is a notable lack of specific research data for the advanced functional properties of This compound . The requested detailed analysis on its nonlinear optical response, dielectric properties, thermal stability, and mechanical stability, as per the provided outline, cannot be generated at this time due to the absence of published experimental or theoretical findings for this specific ortho-isomer.
Research in the field of nitrophenolate compounds has predominantly focused on other isomers, particularly Barium p-Nitrophenolate, for which data on properties like Second Harmonic Generation (SHG) and thermal stability are available. However, due to the significant influence of isomeric substitution (ortho, meta, para) on the crystal structure and, consequently, on the material's physical and chemical properties, it is scientifically inaccurate to extrapolate data from the para-isomer to the ortho-isomer.
Therefore, to maintain scientific accuracy and strictly adhere to the user's request to focus solely on this compound, the article cannot be written. The following is a list of chemical compounds that would have been included had the data been available:
Advanced Functional Properties and Their Characterization for Barium O Nitrophenolate
Photoconductivity Measurements
There is currently a lack of specific research data on the photoconductive properties of Barium o-Nitrophenolate. Investigations into whether this compound exhibits changes in electrical conductivity upon exposure to light have not been reported in the available literature.
Piezoelectric and Ferroelectric Behavior
Similarly, there are no available studies detailing the piezoelectric or ferroelectric characteristics of this compound. Research to determine if this material can generate an electric charge in response to applied mechanical stress (piezoelectricity) or if it possesses a spontaneous electric polarization that can be reversed by an external electric field (ferroelectricity) has not been documented.
Chemical Reactivity and Degradation Mechanisms of Barium O Nitrophenolate
Thermally Induced Transformations and Pathways
The thermal stability and decomposition of barium o-nitrophenolate are critical parameters determining its behavior at elevated temperatures. While direct studies on this specific salt are not widely available, research on related compounds, such as sodium nitrophenolates, provides significant insights.
The thermal decomposition of metal nitrophenolates is generally more intense and autocatalytic compared to their corresponding nitrophenols. acs.org This is attributed to the intermolecular catalytic effect of the phenoxy group in the salt form. acs.org For sodium 2-nitrophenolate, the decomposition process is a strongly autocatalytic, exothermic reaction. acs.org Similarly, this compound is expected to undergo a vigorous decomposition, likely initiated by the cleavage of the C-NO₂ bond, a common initial step in the decomposition of nitroaromatic compounds. acs.org The presence of the divalent barium cation may further influence the decomposition temperature and kinetics compared to monovalent cations like sodium. The decomposition of related compounds, such as barium nitrate (B79036) and barium sulfate (B86663), occurs at very high temperatures (above 500°C), suggesting the barium cation itself is thermally stable. researchgate.netrsc.org
The decomposition of the o-nitrophenolate anion would lead to the formation of various gaseous products and a solid residue of barium oxide or barium carbonate.
Table 1: Thermal Decomposition Data of Related Compounds
| Compound | Decomposition Temperature (°C) | Notes |
|---|---|---|
| Sodium 2-Nitrophenolate | Lower than 2-nitrophenol (B165410) | Decomposition is more intense and autocatalytic compared to 2-nitrophenol. acs.org |
| Ammonium 4-nitrophenolate | ~212°C (485 K) | Decomposition temperature of the 4-nitrophenol (B140041) component after melting and amine loss. researchgate.net |
| Barium Nitrate (anhydrous) | 500-700°C | Main decomposition occurs at 630°C. researchgate.net |
| Barium Sulfate | >1400°C | Highly thermally stable. rsc.orgup.ac.za |
Photochemical Reactions and Photo-oxidation Pathways
The photochemical behavior of the o-nitrophenolate anion is dominated by its strong absorption of ultraviolet (UV) light, which initiates a series of complex reactions. A primary photochemical pathway for the parent compound, o-nitrophenol, is the formation of nitrous acid (HONO). rsc.orgresearchgate.net This reaction is initiated by the absorption of light (in the 300–500 nm range), which leads to an intramolecular hydrogen transfer from the phenolic hydroxyl group to the adjacent nitro group. rsc.orgresearchgate.net This process is a significant source of HONO in the atmosphere, which in turn is a major precursor to hydroxyl radicals (•OH), key species in atmospheric oxidation chemistry. rsc.orgnih.gov
In the case of this compound, this specific intramolecular pathway to HONO formation is blocked due to the absence of the phenolic proton. However, the o-nitrophenolate anion still undergoes photochemical degradation. Irradiation can lead to other reactions, including the denitration of the aromatic ring through oxidation by photochemically generated hydroxyl radicals. nih.gov This process can also yield aqueous nitrite (B80452) (NO₂⁻) and gaseous HONO, with yields for various nitrophenols ranging from 15.0% to 33.5%. nih.gov
Further photo-oxidation can fragment the aromatic ring, producing smaller, highly oxygenated molecules such as carboxylic acids (e.g., furoic acid, glyoxylic acid, malonic acid, oxalic acid) and isocyanic acid. acs.orgacs.org These reactions can initially lead to an enhancement of light absorption as the molecule becomes further functionalized, before subsequent reactions bleach the color of the compound. acs.org
The key photochemical reactions for nitrophenols and their derivatives include:
HONO Formation: Primarily from o-nitrophenol via intramolecular hydrogen transfer. rsc.orgresearchgate.net
OH Radical Formation: Photolysis of o-nitrophenol can directly produce OH radicals. nih.gov
Denitration: OH-initiated oxidation can lead to the removal of the nitro group, forming nitrite/HONO. nih.gov
Ring Fragmentation: Further oxidation breaks down the aromatic ring into smaller organic molecules. acs.org
Investigation of Tautomerization and Intramolecular Proton Transfer
Tautomerism and intramolecular proton transfer are crucial concepts in understanding the reactivity of o-nitrophenol, but their relevance differs significantly for this compound.
For o-nitrophenol, upon photoexcitation, an ultrafast excited-state intramolecular proton transfer (ESIPT) can occur. nih.govnih.gov The proton from the hydroxyl group transfers to one of the oxygen atoms of the nitro group, forming a transient species known as an aci-nitro isomer. nih.gov This process is extremely rapid, occurring on femtosecond to picosecond timescales. researchgate.netrsc.org The formation of this aci-nitro isomer is a key intermediate step in the subsequent photolysis that can lead to the release of HONO or OH radicals. nih.govacs.org The dynamics of this process involve transitions between singlet and triplet electronic states and are influenced by the surrounding environment, such as the presence of water molecules. nih.govnih.gov
In this compound, the phenolic proton is replaced by a barium ion. Consequently, the intramolecular proton transfer pathway described for o-nitrophenol is not possible. The molecule exists in the phenolate (B1203915) form, where the negative charge is delocalized across the oxygen atom and the aromatic ring system. While classic keto-enol tautomerism is not a primary feature, the electronic structure can be described by several resonance forms that contribute to its stability and reactivity. The absence of the acidic proton fundamentally alters the excited-state dynamics, preventing the formation of the aci-nitro intermediate via ESIPT and thus favoring other degradation pathways upon irradiation.
Environmental Fate and Transformation Studies (academic perspective on reaction kinetics)
From an academic standpoint, the environmental fate of this compound is governed by the transformation kinetics of the o-nitrophenolate anion in various environmental compartments. Nitrophenols are recognized environmental pollutants, and their degradation is a key area of study. unito.it
In the atmosphere, the half-life of nitrophenols is estimated to be between 3 and 18 days, with photolysis and deposition being the primary removal processes. cdc.gov In aquatic systems, both photolysis and biodegradation are significant degradation pathways. The photolysis half-life for nitrophenols in near-surface freshwater can range from one to eight days. cdc.gov
The kinetics of these degradation processes are complex. The photocatalytic degradation of nitrophenols on surfaces, for instance, can often be described by the Langmuir-Hinshelwood kinetic model. acs.org This model accounts for the adsorption of the reactant onto the catalyst surface and the subsequent surface reaction. acs.org In aqueous phase photo-oxidation, the reaction kinetics with hydroxyl radicals are very fast. Second-order rate constants for the reaction of various nitrophenols with OH radicals are typically on the order of 10⁹ M⁻¹s⁻¹. acs.org
Biodegradation is another critical transformation pathway, particularly in soil and water. The half-life of 2-nitrophenol in soil under aerobic conditions is approximately 12 days. cdc.gov The kinetics of biodegradation can be modeled using equations such as the Michaelis-Menten model, which relates the rate of degradation to the concentration of the substrate. nih.gov However, the biodegradability of nitrophenols can be inconsistent in standard tests, often requiring a period of adaptation for microbial populations. nih.gov
Table 2: Environmental Degradation Kinetics for Nitrophenols
| Parameter | Value | Environmental Compartment | Reference |
|---|---|---|---|
| Atmospheric Half-life | 3–18 days | Air | cdc.gov |
| Photolysis Half-life | 1–8 days | Freshwater | cdc.gov |
| Biodegradation Half-life (aerobic) | ~12 days (for 2-nitrophenol) | Soil | cdc.gov |
| Second-order rate constant with OH radicals | 3.7–5.2 x 10⁹ M⁻¹s⁻¹ | Aqueous Phase (pH 7) | acs.org |
Prospective Research Avenues and Emerging Applications for Barium O Nitrophenolate
Design of Next-Generation Functional Materials (e.g., Optoelectronic Devices, NLO Materials)
The development of new functional materials is critical for advancing optical and electronic technologies. Research into barium nitrophenolate compounds, particularly the para-isomer, has demonstrated significant potential for creating high-performance nonlinear optical (NLO) materials. NLO materials can alter the properties of light, enabling applications such as frequency conversion and optical switching.
A semi-organic single crystal of barium bis-paranitrophenolate paranitrophenol tetrahydrate (BBPNT) has been successfully grown and characterized, revealing properties that make it highly suitable for optoelectronic applications. researchgate.netsemanticscholar.org Studies show that this compound possesses high transmittance in the visible and near-infrared regions of the electromagnetic spectrum, a crucial characteristic for optical devices. researchgate.net
One of the most significant findings is its exceptional second harmonic generation (SHG) efficiency. The SHG efficiency of BBPNT was determined using the Kurtz-Perry powder technique to be 16.2 times greater than that of Potassium Dihydrogen Phosphate (B84403) (KDP), a widely used benchmark NLO material. researchgate.netsemanticscholar.orgairccse.com This substantial NLO response, combined with high thermal stability and a high laser damage threshold, positions barium nitrophenolates as attractive materials for applications in frequency doubling, sum and difference frequency generation, and optical parametric oscillators. researchgate.net
While these detailed studies have focused on the para-isomer, they strongly suggest that barium o-nitrophenolate is a promising candidate for similar, and potentially novel, NLO properties. The difference in the position of the nitro group (ortho vs. para) would influence the molecular dipole moment and the crystal packing arrangement, which are critical factors governing the bulk NLO response. Future research is needed to synthesize and crystallize this compound to determine its specific optical characteristics and evaluate its potential for next-generation optoelectronic and NLO devices.
| Compound | Property | Value/Observation | Significance |
|---|---|---|---|
| Barium bis-p-nitrophenolate p-nitrophenol tetrahydrate (BBPNT) | Crystal System | Orthorhombic, Space Group Fdd2 semanticscholar.org | Indicates a non-centrosymmetric structure, a prerequisite for second-order NLO effects. |
| SHG Efficiency | 16.2 times that of KDP researchgate.netsemanticscholar.org | Demonstrates a very strong NLO response, suitable for efficient laser frequency conversion. | |
| Optical Transmittance | High in the entire visible and near-IR region researchgate.net | Ensures minimal energy loss for light passing through the material in optical devices. | |
| Other Properties | High thermal stability, high laser damage threshold researchgate.net | Allows for use in high-power laser applications without material degradation. |
Catalytic Roles in Chemical Transformations (e.g., in reduction reactions)
While the direct use of this compound as a catalyst is a nascent field of study, the established catalytic activity of other barium compounds points to a promising research direction. Barium, as an alkaline earth metal, can form catalytically active sites in various materials. nih.gov
For instance, barium carbonate (BaCO₃) nanorods have been identified as effective and low-cost electrocatalysts for the oxygen reduction reaction (ORR) in alkaline environments. acs.orgresearchgate.net In these systems, it is suggested that the barium ions on the catalyst's surface are instrumental in adsorbing oxygen molecules and facilitating the formation and breakdown of reaction intermediates. acs.orgresearchgate.net Additionally, barium hydroxide (B78521) has demonstrated catalytic activity in organic syntheses such as the Wittig reaction.
These findings suggest a potential catalytic role for this compound. The o-nitrophenolate ligand could modulate the electronic properties and coordination environment of the barium center, potentially enhancing its reactivity or selectivity in specific chemical transformations. A key area of prospective research is its application in reduction reactions, particularly given the focus on reducing environmental pollutants like nitrophenols. The compound could be investigated as a homogeneous or heterogeneous catalyst, or as a precursor for creating barium-based catalytic nanoparticles.
Development of Barium-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their tunable structures and high porosity make them suitable for a vast range of applications, including gas storage, separation, and catalysis. researchgate.net Barium(II) ions are increasingly being used to construct novel MOFs and coordination polymers. researching.cndesy.de
The o-nitrophenolate ligand is an excellent candidate for designing new barium-based frameworks. Its structure features both a phenolic oxygen and a nitro group, which can coordinate to the barium center in various modes. This could lead to the formation of robust one-, two-, or three-dimensional structures. Research has already demonstrated the synthesis of a one-dimensional barium coordination polymer using 4-nitrobenzoate (B1230335), a ligand with similar functional groups to nitrophenolate. researchgate.net Furthermore, stable and robust barium phosphonate MOFs have been successfully synthesized, demonstrating the viability of creating durable frameworks with alkaline earth metals. acs.org
By employing this compound as a primary or secondary linker in solvothermal or hydrothermal synthesis, it may be possible to create novel Ba-MOFs with unique topologies and functional properties. worldscientific.com The presence of the nitro group could impart specific chemical characteristics to the pores of the MOF, potentially leading to materials with selective adsorption or sensing capabilities. researchgate.netresearching.cn
Advanced Sensing and Detection Technologies
The development of sensitive and selective sensors for environmental pollutants is a high-priority research area. Nitrophenols are recognized as significant environmental contaminants, making their detection crucial. Recent studies have highlighted the utility of barium-containing nanocomposites in the electrochemical detection of nitrophenols.
An electrode modified with nickel-doped barium oxide nanoclusters has been shown to be highly efficient for detecting 4-nitrophenol (B140041). dntb.gov.ua In another study, a nanocomposite of barium titanate and reduced graphene oxide was used to fabricate an electrochemical sensor for 4-nitrophenol, demonstrating a wide linear detection range and a low detection limit. researchgate.net
These results establish a strong precedent for using barium-based materials in advanced sensing technologies for nitrophenols. This compound could be directly incorporated into sensor design in several ways. It could be used as a surface modifier on an electrode, where the specific chemical affinity between the barium compound and other nitrophenol molecules could enhance selectivity and sensitivity. Alternatively, MOFs constructed from this compound could serve as sensor platforms, utilizing their porous structure to trap analyte molecules and their electronic properties to generate a detectable signal.
| Sensing Material | Analyte | Detection Method | Key Performance Metrics |
|---|---|---|---|
| Nickel-Doped Barium Oxide Nanoclusters dntb.gov.ua | 4-Nitrophenol | Electrochemical | Developed as an efficient electrode for detection. |
| Barium Titanate/Reduced Graphene Oxide (BaTiO₃/rGO) researchgate.net | 4-Nitrophenol | Electrochemical | Wide linear detection range (5 to 50 µM). |
Interdisciplinary Research with Theoretical and Experimental Approaches
Fully unlocking the potential of this compound will require a synergistic effort combining theoretical modeling and experimental validation. This interdisciplinary approach is essential for predicting properties, guiding material design, and understanding fundamental mechanisms.
Theoretical and Computational Studies: Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the properties of nitrophenolate compounds. mdpi.comresearchgate.net DFT calculations can be used to predict the molecular geometry, electronic structure, and vibrational spectra of this compound. For NLO applications, theoretical calculations can estimate the hyperpolarizability of the molecule and predict the bulk NLO susceptibility of its crystal forms. researchgate.net For the design of MOFs, computational modeling can help predict stable framework topologies and simulate their interaction with guest molecules, such as pollutants or gases. desy.de
Experimental Synthesis and Characterization: Complementing theoretical work, experimental research is crucial for synthesizing and characterizing the compound and its derived materials. Techniques like slow evaporation or hydrothermal methods can be employed to grow single crystals suitable for X-ray diffraction, which reveals the precise atomic arrangement. researchgate.netresearching.cn A battery of characterization techniques, including FTIR, UV-Vis spectroscopy, and thermal analysis, is necessary to confirm the identity and stability of the synthesized materials. semanticscholar.org For functional materials, specific experimental setups are required to measure properties like SHG efficiency, catalytic activity, and sensor response. researchgate.netdntb.gov.ua
The integration of these approaches creates a powerful research cycle: theoretical predictions guide experimental efforts, while experimental results provide benchmarks for refining computational models. This synergy will be paramount in accelerating the discovery and optimization of applications for this compound.
Q & A
Q. What are the standard protocols for synthesizing Barium o-Nitrophenolate, and how can researchers validate purity?
Methodological Answer:
- Synthesis : this compound is typically synthesized via the reaction of o-nitrophenol with a barium salt (e.g., barium hydroxide) under controlled pH and temperature. A stoichiometric ratio of 1:1 is recommended to avoid byproducts.
- Purity Validation :
- Spectroscopic Analysis : Use FT-IR to confirm the presence of nitrophenolate ions (e.g., NO₂ stretching vibrations at ~1520 cm⁻¹) and barium via atomic absorption spectroscopy (AAS).
- Elemental Analysis : Compare experimental C, H, N, and Ba percentages with theoretical values.
- Chromatography : HPLC or TLC to detect residual o-nitrophenol or intermediates .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer:
- Comparative Analysis : Replicate experiments under varying conditions (e.g., solvent polarity, temperature) and compare results with literature.
- Data Triangulation : Cross-validate using multiple techniques (e.g., UV-Vis for solubility studies, thermogravimetric analysis for stability).
- Contextual Reporting : Document environmental factors (humidity, light exposure) that may influence stability, as barium compounds are often hygroscopic .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use fume hoods, gloves, and goggles due to barium’s toxicity (CAS 824-38-4).
- Waste Disposal : Neutralize aqueous waste with dilute sulfuric acid to precipitate barium sulfate.
- Emergency Procedures : Include first-aid measures for inhalation/ingestion, referencing Material Safety Data Sheets (MSDS) for nitrophenolate derivatives .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in the catalytic activity of this compound across studies?
Methodological Answer:
- Controlled Variables : Standardize reaction parameters (substrate concentration, temperature, solvent) to isolate catalytic effects.
- Mechanistic Probes : Use kinetic studies (e.g., Arrhenius plots) and isotopic labeling to elucidate reaction pathways.
- Collaborative Validation : Share protocols via open-science platforms to ensure reproducibility .
Q. What advanced spectroscopic or computational methods are suitable for studying the electronic structure of this compound?
Methodological Answer:
Q. How should interdisciplinary studies (e.g., environmental chemistry, material science) incorporate this compound into experimental frameworks?
Methodological Answer:
- Hybrid Design : For environmental studies, assess photodegradation pathways using LC-MS and monitor barium leaching via ICP-OES.
- Material Characterization : In material science, employ XRD for crystallinity and SEM-EDS for elemental mapping .
Data Management and Reproducibility
Q. What strategies ensure robust data collection and sharing for this compound research?
Methodological Answer:
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets.
- Repository Use : Deposit raw spectra, crystallographic data, and kinetic profiles in platforms like Zenodo or ChemRxiv.
- Replication Guides : Publish detailed supplementary materials, including step-by-step synthesis videos or instrument calibration logs .
Key Considerations for Research Design
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "Does this compound exhibit pH-dependent luminescence in aqueous matrices?" .
- PICOT Framework : Structure hypotheses using Population (compound variants), Intervention (synthetic conditions), Comparison (alternative catalysts), Outcome (yield/stability), and Time (reaction duration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
